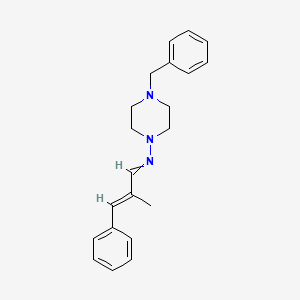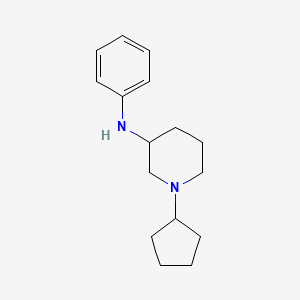
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as BMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The exact mechanism of action of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine is not fully understood, but it is believed to act by modulating the activity of certain proteins involved in inflammation and immune response. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to inhibit the activity of the protein kinase CK2, which is involved in a range of cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of CK2, as well as modulate the activity of certain proteins involved in inflammation and immune response. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has also been shown to exhibit anti-cancer properties, and has been studied for its potential use in cancer treatment.
実験室実験の利点と制限
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be difficult to purify, and its exact mechanism of action is not fully understood.
将来の方向性
There are several future directions for research involving 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One potential area of research is the development of new anti-cancer drugs based on the structure of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine. Another potential area of research is the further investigation of the mechanism of action of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, which could lead to the development of new drugs targeting CK2 and other proteins involved in cellular processes. Additionally, 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine could be studied for its potential use in the treatment of inflammatory and immune-related diseases.
合成法
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be synthesized using a variety of methods, including the condensation of benzylamine and 2-methyl-3-phenylacrolein in the presence of piperazine. Other methods involve the use of different starting materials such as piperazine and benzaldehyde, which are reacted under specific conditions to yield 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine.
科学的研究の応用
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been studied for its potential anti-cancer properties, as well as its ability to modulate the activity of certain proteins involved in inflammation and immune response.
特性
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-2-methyl-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-19(16-20-8-4-2-5-9-20)17-22-24-14-12-23(13-15-24)18-21-10-6-3-7-11-21/h2-11,16-17H,12-15,18H2,1H3/b19-16+,22-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXGQWYCSADMV-PLFMGXQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)


![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![6-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]-4-pyrimidinol](/img/structure/B5968594.png)